molecular formula C27H23N5O3 B2685585 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-94-1

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2685585
CAS No.: 898446-94-1
M. Wt: 465.513
InChI Key: RKWLJRKCEHZQPR-UHFFFAOYSA-N
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Description

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine class. Known for its complex structure and diverse functional groups, it offers significant potential in various fields such as medicinal chemistry, molecular biology, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis:

  • Starting Materials: : Begins with commercially available 4-(benzyloxy)benzaldehyde and 3,4-dimethylphenylamine.

  • Formation of Intermediate: : The aldehyde is reacted with an amine to form an imine intermediate under anhydrous conditions.

  • Cyclization: : The imine undergoes cyclization with guanine to form the purine core.

  • Final Carboxamide Formation: : The resulting purine derivative is then treated with appropriate reagents to form the carboxamide functional group.

Industrial Production Methods: While the above route is common in laboratory settings, industrial production might involve optimized conditions:

  • Catalysts: : Use of specific catalysts to enhance reaction rates.

  • Temperature and Pressure: : Optimized reaction conditions to maximize yield.

  • Purification: : Advanced purification techniques like chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions typically forming oxo derivatives.

  • Reduction: : Reductive conditions can lead to the reduction of functional groups such as carbonyl to alcohol.

  • Substitution: : Exhibits substitution reactions particularly at the aromatic rings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Conditions: : Use of electrophilic or nucleophilic agents like halogens or nitrites.

Major Products:
  • Oxidation: : Formation of benzoic acid derivatives.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Variety of substituted purine derivatives.

Scientific Research Applications

2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide finds applications in:

  • Chemistry: : Studying its reactivity and as a precursor for more complex molecules.

  • Biology: : Investigating its interaction with biomolecules.

  • Medicine: : Potential use in drug development due to its complex structure.

  • Industry: : Possible applications in material sciences for the creation of specialized polymers and composites.

Mechanism of Action

The compound interacts primarily through its purine core:

  • Molecular Targets: : Binds to various enzymes and receptors.

  • Pathways Involved: : Modulates pathways involving purine metabolism and signaling.

Comparison with Similar Compounds

Compared to other purine derivatives, this compound exhibits unique interactions due to its bulky substituents:

  • Similar Compounds

    • 9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

    • 2-(4-methoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

  • Uniqueness: : The benzyloxy and dimethylphenyl substituents provide additional hydrophobic interactions and steric hindrance, influencing its chemical and biological activity.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLJRKCEHZQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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